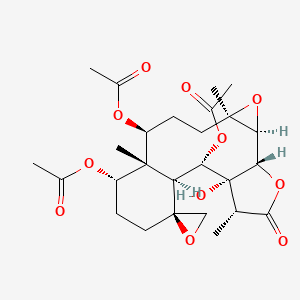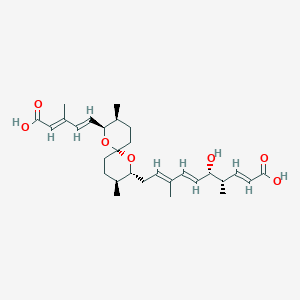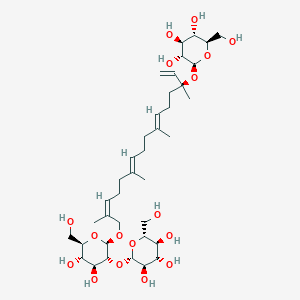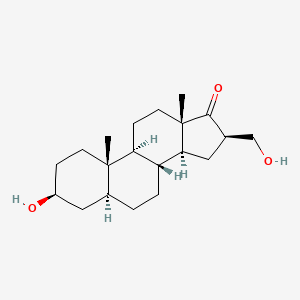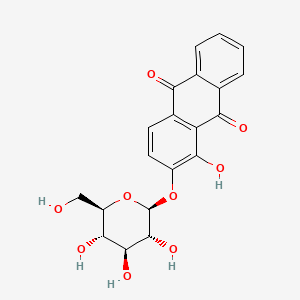
1-Hydroxy-2-(beta-D-glucosyloxy)-9,10-anthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-hydroxy-2-(beta-D-glucosyloxy)-9,10-anthraquinone is a monosaccharide derivative that is alizarin substituted by a beta-D-glucopyranosyl residue at position 2 via a glycosidic linkage. It is a beta-D-glucoside, a monosaccharide derivative and a monohydroxyanthraquinone. It derives from an alizarin.
Wissenschaftliche Forschungsanwendungen
Cytotoxic Properties
Research has shown that anthraquinone glycosides, which include compounds structurally related to 1-Hydroxy-2-(beta-D-glucosyloxy)-9,10-anthraquinone, have significant cytotoxic properties. For instance, a fraction containing anthraquinones from Gladiolus segetum demonstrated 82% cytotoxicity against MRC-5 cell lines at a concentration of 1 mg/mL (Abdessemed et al., 2011).
Antioxidant Activity
Anthraquinone glycosides have also been found to exhibit antioxidant properties. For example, certain compounds isolated from Rumex pictus, including 1-hydroxy-3-methyl-9,10-anthraquinone-6-O-β-D-glucopyranoside-8-olate, displayed significant antioxidant activity against DPPH and ABTS+ (El-Kashak et al., 2017).
Photosemiconducting Properties
Organic compounds derived from 9,10-anthraquinone, such as 1-(2-methoxy benzyloxy)-8-hydroxy-9,10-anthraquinone, have attracted attention due to their optical and photosemiconducting properties. These compounds have potential applications in the field of electronics and materials science (Mahajan et al., 2002).
Antibacterial Activity
Some derivatives of 1,3,5,7-tetrahydroxy-9,10-anthraquinone, which are structurally related to 1-Hydroxy-2-(beta-D-glucosyloxy)-9,10-anthraquinone, have shown antibacterial activity against various pathogenic bacteria, highlighting their potential as antibacterial agents (Nurbayti et al., 2022).
Antitumor Effects
Research has also uncovered the antitumor effects of anthraquinone glycosides. Compounds such as 1-methyl-8-hydroxyl-9,10-anthraquinone-3-O-β-d-(6'-O-cinnamoyl)glucopyranoside have been isolated from natural sources and demonstrated antitumor properties (Zhang et al., 2010).
Eigenschaften
CAS-Nummer |
31297-82-2 |
|---|---|
Molekularformel |
C20H18O9 |
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
1-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H18O9/c21-7-12-17(25)18(26)19(27)20(29-12)28-11-6-5-10-13(16(11)24)15(23)9-4-2-1-3-8(9)14(10)22/h1-6,12,17-21,24-27H,7H2/t12-,17-,18+,19-,20-/m1/s1 |
InChI-Schlüssel |
LPUCQUKLBVSNAF-UJXPUUNTSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O |
Andere CAS-Nummern |
31297-82-2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



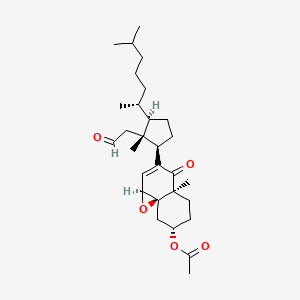
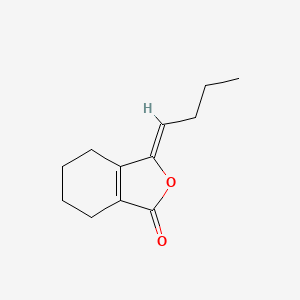

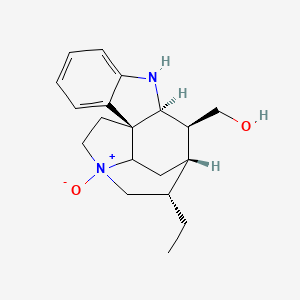
![Carbamic acid, [2-(1-hydroxy-1H-indol-3-yl)ethyl]-, methyl ester](/img/structure/B1250447.png)



![N-[(2R,6S,9S,14aS,15S,16S,20S,23S,25aS)-11-[(2-aminoethyl)amino]-2,15-dihydroxy-6-[(1R)-1-hydroxyethyl]-23-[(1R)-1-hydroxy-2-(4-hydroxyphenyl)ethyl]-20-(hydroxymethyl)-16-methyl-5,8,14,19,22,25-hexaoxotetracosahydro-1H-dipyrrolo[2,1-c:2',1'-l][1,4,7,10,13,16]hexaazacyclohenicosin-9-yl]-4'-(octyloxy)biphenyl-4-carboxamide](/img/structure/B1250453.png)
